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Abstract
CP-LC-0743 is a novel, ionizable cationic amino lipid that has demonstrated significant

potential in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of RNA-based

therapeutics, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2] Derived

from the naturally occurring amino acid homocysteine, CP-LC-0743 is engineered to facilitate

the encapsulation and subsequent intracellular delivery of nucleic acid payloads.[3][4][5] This

technical guide provides a comprehensive overview of the chemical structure, synthesis, and

physicochemical properties of CP-LC-0743, along with detailed experimental protocols for its

synthesis and application in LNP formulations.

Chemical Structure and Physicochemical Properties
CP-LC-0743 is characterized by a multi-component structure comprising a homocysteine-

derived core, two hydrophobic lipid tails, and an ionizable head group. This architecture is

pivotal for its function as a delivery vehicle, enabling both stable encapsulation of RNA in

circulation and efficient endosomal escape within target cells.

The formal chemical name for CP-LC-0743 is 3-[[4-[[2-(dimethylamino)ethyl]amino]-3-[(2-hexyl-

1-oxodecyl)amino]-4-oxobutyl]thio]-propanoic acid, 9Z-octadecen-1-yl ester.[2][4]

Table 1: Physicochemical Properties of CP-LC-0743
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Property Value Reference

CAS Number 3040858-73-6 [3][4]

Molecular Formula C45H87N3O4S [2][4]

Molecular Weight 766.3 g/mol [1][4]

Formal Name

3-[[4-[[2-

(dimethylamino)ethyl]amino]-3-

[(2-hexyl-1-oxodecyl)amino]-4-

oxobutyl]thio]-propanoic acid,

9Z-octadecen-1-yl ester

[2][4]

Description

An ionizable cationic amino

lipid derived from

homocysteine.

[3][4][5]

Purity >98% [4]

Formulation
Typically supplied as a solution

in ethanol.
[4]

Solubility
Soluble in ethanol at >10

mg/mL.
[4]

Storage Temperature -20°C [4][5]

Synthesis of CP-LC-0743
The synthesis of CP-LC-0743 involves a multi-step process centered around a homocysteine

thiolactone core. The following protocol is a representative synthesis based on related

methodologies for this class of ionizable lipids.

Synthesis Pathway
The synthesis of CP-LC-0743 can be conceptualized in a two-step process starting from

homocysteine thiolactone. The first step involves the acylation of the amino group of the

homocysteine core with a lipid tail. The second step is the ring-opening of the thiolactone with a

functionalized amine, followed by esterification.
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Step 1: Acylation

Step 2: Ring Opening and Esterification
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A simplified reaction pathway for the synthesis of CP-LC-0743.

Experimental Protocol for Synthesis
The following is a detailed experimental protocol for the synthesis of CP-LC-0743:

Step 1: Acylation of Homocysteine Thiolactone

To a solution of DL-homocysteine thiolactone hydrochloride (1 equivalent) in anhydrous

dichloromethane, add triethylamine (1.1 equivalents) at room temperature.

Add 2-hexyldecanoic acid (1 equivalent), followed by N-(3-dimethylaminopropyl)-N'-

ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) and 4-dimethylaminopyridine

(DMAP) (0.1 equivalents).

Stir the reaction mixture at room temperature overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude acylated homocysteine thiolactone.

Step 2: Ring Opening and Esterification

Dissolve the crude acylated homocysteine thiolactone in a suitable solvent such as

tetrahydrofuran (THF).

Add N,N-dimethylethylenediamine (1.2 equivalents) to the solution and stir at room

temperature for 2 hours.

In a separate flask, prepare a solution of oleyl alcohol (1 equivalent) with a coupling agent

such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP in

dichloromethane.

Add the product from the ring-opening reaction to the oleyl alcohol solution.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

Concentrate the filtrate under reduced pressure.

Purification:

Purify the crude product using automated flash chromatography (e.g., CombiFlash NextGen

300+).

Employ a gradient elution, starting from 100% dichloromethane and gradually increasing the

polarity to a 50% mixture of 80/20/1 dichloromethane/methanol/ammonium hydroxide.

Collect the fractions containing the pure CP-LC-0743.

Combine the pure fractions and remove the solvent under vacuum to yield the final product.
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Characterization:

Analyze the final product by high-performance liquid chromatography (HPLC) with a charged

aerosol detector (CAD) to confirm purity.

Characterize the structure by mass spectrometry (MS) and nuclear magnetic resonance

(NMR) spectroscopy.

Application in Lipid Nanoparticle Formulation
CP-LC-0743 is a key component in the formulation of LNPs for RNA delivery. These LNPs are

typically composed of four components: an ionizable lipid (CP-LC-0743), a phospholipid (e.g.,

DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).

LNP Formulation Workflow
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Lipid Mixture Preparation
(CP-LC-0743, DSPC, Cholesterol, PEG-Lipid in Ethanol)
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A general workflow for the formulation of RNA-loaded LNPs using CP-LC-0743.

Experimental Protocol for LNP Formulation
Preparation of Lipid Stock Solution: Prepare a stock solution of CP-LC-0743, 1,2-distearoyl-

sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-

methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol at a specific molar ratio (e.g.,

50:10:38.5:1.5).

Preparation of RNA Solution: Prepare a solution of the RNA cargo (mRNA or circRNA) in an

acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

LNP Formation:
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Utilize a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems).

Set the flow rates for the lipid-ethanol phase and the RNA-aqueous phase to achieve a

desired ratio (e.g., 3:1 aqueous:organic).

The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating

the RNA.

Purification:

Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4

to remove the ethanol and unencapsulated RNA. This also neutralizes the surface charge

of the LNPs.

Characterization:

Determine the particle size and polydispersity index (PDI) using dynamic light scattering

(DLS).

Measure the zeta potential to assess the surface charge.

Quantify the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen assay).

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Mechanism of Action in RNA Delivery
The efficacy of CP-LC-0743 in RNA delivery is attributed to its ionizable nature. At the acidic pH

used during LNP formulation, the tertiary amine in the headgroup of CP-LC-0743 becomes

protonated, acquiring a positive charge. This positive charge facilitates the electrostatic

interaction with the negatively charged phosphate backbone of the RNA, leading to efficient

encapsulation.
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Once the LNPs are administered in vivo and taken up by cells into endosomes, the acidic

environment of the endosome (pH ~5.5-6.5) again leads to the protonation of CP-LC-0743.

This positive charge promotes the interaction of the LNP with the anionic lipids of the

endosomal membrane, leading to membrane destabilization and the release of the RNA cargo

into the cytoplasm, where it can be translated into protein. At physiological pH (7.4) in the

bloodstream, CP-LC-0743 is largely neutral, which is thought to reduce toxicity and non-

specific interactions.

Conclusion
CP-LC-0743 represents a significant advancement in the field of ionizable lipids for RNA

delivery. Its unique chemical structure, derived from homocysteine, provides a robust platform

for the formulation of stable and effective lipid nanoparticles. The synthetic pathway, while

requiring careful execution and purification, is amenable to producing high-purity material for

research and clinical development. The detailed protocols provided in this guide offer a

foundation for the synthesis of CP-LC-0743 and its formulation into LNPs, enabling further

exploration of its potential in the development of next-generation RNA therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15579329#structure-and-synthesis-of-cp-lc-0743]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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